4-(2-Aminoethyl)tetrahydropyran

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

4-(2-Aminoethyl)tetrahydropyran is a clear colorless liquid . It is a useful pharmaceutical intermediate . The molecular formula is C7H15NO and the molecular weight is 129.2 .

Synthesis Analysis

The synthesis of 4-(2-Aminoethyl)tetrahydropyran involves several methods . One method involves the reaction of pyranone and cyanoethyl phosphate . Another method uses tetrahydro-2H-pyran-4-carboxylic acid and sodium azide . A third method involves the reaction of 4-chlorotetrahydropyran with cyanoacetic acid methyl ester .Physical And Chemical Properties Analysis

4-(2-Aminoethyl)tetrahydropyran is a colorless to light yellow liquid . It has a molecular weight of 129.20 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . Its exact mass is 129.115364102 g/mol .科研应用

Synthesis and Biological Activity

- The tetrahydropyran derivative 4-(((3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-phenylbutyl)amino)methyl)-N,N-dimethylaniline has been reported to disrupt the SCFSKP2 E3 ligase complex, with syntheses and structure-activity relationships determined through growth-inhibitory activities in HeLa cells (Shouksmith et al., 2015).

Methodologies in Synthesis

- Tetrahydropyran-2-ones with a 4-amino function were constructed using a three-step protocol from isoxazoline 2-oxides. This synthesis involves a key step of oxidative cleavage of an endocyclic N–O bond of intermediate cyclic nitroso acetals (Naumova et al., 2014).

- Tetrahydropyranones can be synthesized from 3-bromobut-3-en-1-ols and aldehydes in a process that involves the formation of a tetrahydropyranone ring followed by nucleophilic attack and subsequent elimination (Bora et al., 2023).

Enzymatic Applications

- Enzymatic reduction of 2-substituted tetrahydropyran-4-ones using Daucus carota plant cells has been demonstrated, occurring under mild and environmentally benign conditions (Yadav et al., 2008).

Structural and Spectroscopic Studies

- Spectroscopic and structural investigations have been conducted on synthetic analogs of biologically relevant 4H-pyran motifs, including 6-amino-3-phenyl-4-(pyridin-4-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. These studies contribute to the field of drug discovery (Kumar et al., 2020).

Novel Synthesis Approaches

- A novel method for the synthesis of 4-hydroxy-2,6-cis-tetrahydropyrans via tandem cross-metathesis/thermal S(N)2' reaction has been developed, facilitating the synthesis of these compounds from base-sensitive substrates without the use of protecting groups (Lee et al., 2009).

Safety And Hazards

未来方向

Tetrahydropyrans, such as 4-(2-Aminoethyl)tetrahydropyran, are structural motifs that are abundantly present in a range of biologically important marine natural products . Therefore, significant efforts have been made to develop efficient and versatile methods for the synthesis of tetrahydropyran derivatives .

性质

IUPAC Name |

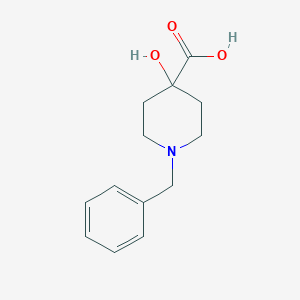

2-(oxan-4-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c8-4-1-7-2-5-9-6-3-7/h7H,1-6,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZMADPOGYCRPAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378278 |

Source

|

| Record name | 4-(2-Aminoethyl)tetrahydropyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Aminoethyl)tetrahydropyran | |

CAS RN |

65412-03-5 |

Source

|

| Record name | 4-(2-Aminoethyl)tetrahydropyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(oxan-4-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![3-Aminothieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B112805.png)